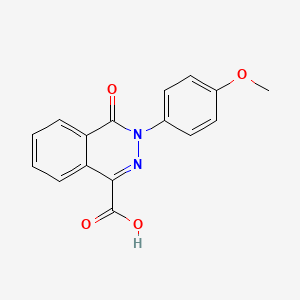

3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Beschreibung

Molecular Architecture and Conformational Analysis

The molecular architecture of 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid centers around a dihydrophthalazine ring system that serves as the primary structural framework. The compound exhibits significant conformational flexibility, particularly at the acryloyl-based linker region, which allows the dihydrophthalazine moiety to adopt multiple spatial orientations. Crystallographic analysis has revealed that the molecule predominantly exists in two distinct conformational states, with the majority favoring a canonical binding mode where the dihydrophthalazine ring occupies a well-defined cavity.

The methoxyphenyl substituent at the 3-position introduces additional conformational complexity through its rotational freedom around the nitrogen-carbon bond. Studies have demonstrated that the orientation of this aromatic ring significantly influences the overall molecular geometry, with torsion angles varying substantially between different crystal forms. The 4-methoxyphenyl group typically adopts orientations that optimize π-π stacking interactions and minimize steric clashes with the phthalazine core.

Conformational analysis has identified two primary binding modes for this compound class. In the canonical conformation, the phthalazine ring system fits snugly within a defined binding pocket, while in an alternative non-canonical arrangement, the entire molecule rotates at the linker region, placing the dihydrophthalazine on a more solvent-exposed surface. This conformational duality is particularly pronounced when bulky substituents are present, as they can strain the fit within the canonical binding site and favor the alternative arrangement.

The carboxylic acid functionality at the 1-position provides additional stabilization through hydrogen bonding interactions, both intramolecularly and with surrounding solvent molecules. These interactions contribute significantly to the overall conformational stability and influence the preferred spatial arrangement of the molecule in crystalline environments.

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-4-oxophthalazine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-22-11-8-6-10(7-9-11)18-15(19)13-5-3-2-4-12(13)14(17-18)16(20)21/h2-9H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTOIDCLTQRCJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:

Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with a suitable reagent to form 4-methoxyphenylhydrazine.

Cyclization: The intermediate is then subjected to cyclization reactions to form the phthalazine ring. This step often involves the use of strong acids or bases as catalysts.

Oxidation: The resulting compound is oxidized to introduce the keto group at the 4-position of the phthalazine ring.

Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid functional group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the keto group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Methoxyphenyl)propionic acid: This compound shares the methoxyphenyl group but lacks the phthalazine ring and carboxylic acid group.

4-Methoxyphenylboronic acid: Similar in having the methoxyphenyl group, but it contains a boronic acid functional group instead of the phthalazine ring.

Uniqueness

3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the phthalazine ring and the carboxylic acid group distinguishes it from other methoxyphenyl derivatives, providing unique opportunities for chemical modifications and applications in various fields.

Biologische Aktivität

3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 288.28 g/mol

- CAS Number : 36710-94-8

The structure includes a phthalazine moiety with a methoxyphenyl substituent, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds containing phthalazine derivatives exhibit diverse biological activities, including:

- Anticancer Activity : Several studies have demonstrated the potential of phthalazine derivatives to inhibit cancer cell proliferation. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Table 1: Biological Activities of 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

| Activity Type | Cell Line Tested | IC Value (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 15.2 | Induction of apoptosis via caspase activation |

| Anticancer | A549 | 18.5 | Inhibition of cell cycle progression |

| Antimicrobial | E. coli | 12.0 | Disruption of bacterial cell wall synthesis |

| Anti-inflammatory | RAW264.7 | 10.5 | Inhibition of NF-kB signaling pathway |

The anticancer properties of 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid are primarily attributed to its ability to induce apoptosis in cancer cells. This process involves:

- Caspase Activation : The compound has been shown to increase the levels of cleaved caspase-3 and caspase-9 in treated cells, indicating a shift towards apoptotic pathways.

- Cell Cycle Arrest : It affects the G2/M phase transition, leading to cell cycle arrest and subsequent apoptosis in sensitive cell lines.

- Inhibition of Pro-survival Proteins : The downregulation of Bcl-2 protein levels promotes apoptosis.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a study assessing the efficacy of the compound on MCF-7 breast cancer cells, treatment with 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid resulted in significant cytotoxicity with an IC value of 15.2 μM. The mechanism involved caspase activation and modulation of key apoptotic markers.

Case Study 2: Inhibition of Lung Cancer Growth

Another study focused on A549 lung cancer cells demonstrated that the compound inhibited cell proliferation with an IC value of 18.5 μM. The treatment led to cell cycle arrest at the G2/M phase and increased apoptosis markers.

Q & A

Basic: What are the critical parameters to optimize during the synthesis of this compound?

Answer:

The synthesis involves multi-step reactions, typically starting with phthalazine derivatives and introducing substituents via coupling or condensation reactions. Key parameters include:

- Temperature control : Excess heat may degrade intermediates (e.g., oxo or methoxyphenyl groups).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in carboxamide formation steps .

- Purification : Column chromatography or recrystallization ensures >95% purity, critical for biological assays .

Basic: Which spectroscopic techniques are recommended for structural characterization?

Answer:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and carboxamide carbonyl signals (δ 165–170 ppm) .

- IR spectroscopy : Carboxylic acid C=O stretching (~1700 cm) and phthalazine ring vibrations (~1600 cm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for CHNO: calc. 305.0872) .

Advanced: How can computational methods enhance reaction design for derivatives?

Answer:

- Reaction path search : Quantum chemical calculations (e.g., DFT) predict energy barriers for intermediate steps, guiding solvent/catalyst selection .

- Machine learning : Trained on existing phthalazine reaction data, models can propose optimal conditions (e.g., 45–60°C for coupling reactions) .

- In silico docking : Screens derivatives for target binding (e.g., COX-2 inhibition) before synthesis .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Assay standardization : Discrepancies in IC values may arise from cell line variability (e.g., HEK293 vs. HeLa). Validate using multiple models .

- Structural analogs : Compare with 3-methyl-4-oxo derivatives () to isolate methoxyphenyl effects on activity .

- Metabolic stability : Check for phase-I metabolism (e.g., demethylation) altering activity in vivo vs. in vitro .

Basic: What safety protocols are essential for handling this compound?

Answer:

- GHS hazards : Skin irritation (Category 2), acute toxicity (Oral, Category 4). Use nitrile gloves and fume hoods .

- Storage : Stable at 2–8°C in airtight containers; avoid light due to photodegradation .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What experimental design strategies improve reaction yield optimization?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent ratio). For phthalazine ring closure, a 2 design identified 1.2 eq. POCl as optimal .

- In situ monitoring : FTIR tracks intermediate formation, reducing side reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for carboxamide coupling .

Basic: What are the primary medicinal chemistry applications of this compound?

Answer:

- Anti-inflammatory agents : The methoxyphenyl group mimics COX-2 inhibitor scaffolds (e.g., celecoxib) .

- Anticancer leads : Phthalazine cores intercalate DNA or inhibit topoisomerases; derivatives show sub-µM activity in MCF-7 cells .

- Enzyme inhibitors : Carboxylic acid moiety chelates metal ions in metalloproteases (e.g., MMP-9) .

Advanced: How to design derivatives for improved target specificity?

Answer:

- Bioisosteric replacement : Swap methoxyphenyl with 4-fluorophenyl to enhance lipophilicity and blood-brain barrier penetration .

- Prodrug strategies : Esterify the carboxylic acid to improve oral bioavailability .

- Pharmacophore mapping : Align derivatives with known kinase inhibitors (e.g., EGFR) using molecular modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.